Carbamoylpyridoxal 5'-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134121-41-8 |
|---|---|
Molecular Formula |
C9H11N2O7P |
Molecular Weight |
290.17 g/mol |
IUPAC Name |
(4-hydroxy-8-methyl-2-oxo-3,4-dihydropyrido[4,3-e][1,3]oxazin-5-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11N2O7P/c1-4-7-6(8(12)11-9(13)18-7)5(2-10-4)3-17-19(14,15)16/h2,8,12H,3H2,1H3,(H,11,13)(H2,14,15,16) |
InChI Key |
UQBNSDYXYHVZOD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
Synonyms |
4'-carbamoylpyridoxal 5'-phosphate carbamoylpyridoxal 5'-phosphate CPLP |
Origin of Product |
United States |
Biosynthetic and Chemical Synthesis Pathways of Carbamoylpyridoxal 5 Phosphate
Non-Enzymatic and Potential Enzymatic Biosynthesis of Carbamoylpyridoxal 5'-phosphate
This compound (C-PLP) is a derivative of pyridoxal (B1214274) 5'-phosphate (PLP), a vital coenzyme in a vast array of metabolic reactions. While the biosynthesis of PLP itself is well-characterized, the formation of C-PLP appears to occur through a non-enzymatic chemical reaction under specific physiological conditions.
Formation from Pyridoxal 5'-phosphate and Carbamoyl (B1232498) Phosphate (B84403)/Cyanate (B1221674)
The primary pathway for the formation of C-PLP involves the condensation of pyridoxal 5'-phosphate with either carbamoyl phosphate or its decomposition product, cyanate. nih.gov This reaction is a readily reversible chemical process. nih.gov The formation of C-PLP occurs through the nucleophilic attack of the amino group of carbamoyl phosphate or cyanate on the aldehyde group of PLP, forming a carbamoyl-PLP adduct.
Physiological Conditions Influencing this compound Formation
The synthesis of C-PLP from PLP and carbamoyl phosphate or cyanate is influenced by several physiological factors, including pH, temperature, and the concentration of the reactants. nih.gov The reaction can occur under conditions that mimic the cellular environment, suggesting its potential physiological relevance. nih.gov The reversible nature of this formation and degradation implies that C-PLP could act as a temporary reservoir for both PLP and carbamoyl phosphate/cyanate within the cell. nih.gov This dynamic equilibrium could play a role in regulating the availability of these crucial molecules for various metabolic functions. nih.gov
Precursor Substrate Utilization in this compound Formation
The key precursors for the non-enzymatic synthesis of C-PLP are pyridoxal 5'-phosphate and carbamoyl phosphate or cyanate. nih.gov PLP is the metabolically active form of vitamin B6 and is synthesized in organisms through various enzymatic pathways. mdpi.comnih.gov Carbamoyl phosphate is a key intermediate in the urea (B33335) cycle and the biosynthesis of pyrimidines. The availability of these precursors within the cell is a critical determinant for the potential formation of C-PLP.
Chemical Synthesis Methodologies for this compound and its Analogs
The controlled chemical synthesis of C-PLP and its analogs is crucial for studying its biological properties and potential applications.
Reaction Mechanisms and Synthetic Approaches
A documented method for the chemical synthesis of C-PLP involves the condensation of pyridoxal 5'-phosphate with potassium cyanate (KCNO). nih.gov This reaction provides a direct route to obtain C-PLP for experimental purposes. nih.gov
Characterization of Synthesized this compound
The synthesized C-PLP can be characterized using various analytical techniques to confirm its structure and purity. While specific details on the characterization of C-PLP are not extensively available in the provided search results, standard methods for the characterization of PLP and its derivatives would likely be employed. These could include spectroscopic methods such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the molecular structure and confirm the presence of the carbamoyl group attached to the pyridoxal 5'-phosphate backbone.
Metabolic Fate and Catabolism of Carbamoylpyridoxal 5 Phosphate
Reversible Degradation Pathways of Carbamoylpyridoxal 5'-phosphate
The degradation of this compound is characterized as a readily reversible chemical reaction. nih.gov This process does not appear to be mediated by enzymes, at least in rat tissues, suggesting a spontaneous chemical equilibrium under physiological conditions. nih.gov The formation and breakdown of C-PLP are influenced by factors such as pH, temperature, and the concentration of the reactants. nih.gov This reversibility is a key feature of its metabolic role, allowing it to act as a temporary store of its constituent molecules. nih.gov
Identification of Degradation Products
The primary degradation products of this compound have been identified as pyridoxal (B1214274) 5'-phosphate (PLP) and potassium cyanate (B1221674) (KCNO). nih.gov The synthesis of C-PLP occurs through the condensation of these two molecules, and its degradation is simply the reverse of this process. nih.gov
Table 1: Degradation Products of this compound
| Degradation Product | Chemical Formula |
| Pyridoxal 5'-phosphate | C₈H₁₀NO₆P |
| Potassium cyanate | KCNO |
Interconversion of this compound with Other Pyridoxal Phosphate (B84403) Derivatives
The primary and most direct interconversion involving this compound is with pyridoxal 5'-phosphate (PLP). nih.gov This reversible reaction forms the core of its proposed biological function as a protective reservoir for PLP. nih.gov
While direct enzymatic interconversion of C-PLP with other B6 vitamers like pyridoxine-5'-phosphate (PNP) and pyridoxamine-5'-phosphate (PMP) has not been documented, it is important to understand the established metabolic pathways of PLP, its precursor. The biosynthesis of PLP from other vitamin B6 forms involves the action of two key enzymes: pyridoxal kinase and pyridoxine (B80251) (pyridoxamine) phosphate oxidase. researchgate.netnih.gov These enzymes facilitate the conversion of pyridoxine and pyridoxamine (B1203002) to their phosphorylated, active forms. researchgate.netnih.gov Furthermore, during certain enzymatic reactions such as transamination, PLP can be transiently converted into pyridoxamine-5'-phosphate. drugbank.com
Therefore, while C-PLP directly furnishes PLP upon degradation, this PLP can then participate in the broader network of vitamin B6 interconversions.
Intracellular Distribution and Compartmentation of this compound (Hypothetical/Inferred)
Direct experimental data on the specific intracellular distribution and compartmentation of this compound is not currently available. However, based on its relationship with pyridoxal 5'-phosphate, some inferences can be made.
The synthesis and breakdown of C-PLP are thought to serve as a "variable reservoir" of PLP within the cell. nih.gov This suggests that C-PLP would likely be found in cellular compartments where PLP concentration and regulation are critical. Studies on PLP itself have shown that its intracellular levels can be dynamically regulated and compartmentalized. For instance, in response to certain physiological stressors like myocardial infarction, a redistribution of PLP into red blood cells has been observed. nih.gov This indicates that cells can actively sequester PLP in specific compartments.
Given that C-PLP is a storage form of PLP, it is plausible that it could be localized in the cytosol, where it can be readily synthesized from or degraded to PLP in response to the metabolic needs of the cell. Its presence could provide a buffering capacity, protecting the pool of free PLP from degradation or unwanted reactions and ensuring a steady supply for PLP-dependent enzymes. However, without direct evidence, the precise subcellular localization of C-PLP remains a topic for future investigation.
Enzymatic Roles and Functional Interactions of Carbamoylpyridoxal 5 Phosphate
Carbamoylpyridoxal 5'-phosphate as a Modulator of Enzyme Activity
Carbamoyl-PLP's primary role appears to be the modulation of PLP-dependent enzymes. This modulation is largely inhibitory and occurs through direct interaction with the enzymes and interference with the binding of the essential coenzyme, PLP.
Carbamoyl-PLP, formed from the reaction of PLP with carbamoyl (B1232498) phosphate (B84403) or cyanate (B1221674), acts as a competitive inhibitor for both the holoenzyme and the apoenzyme forms of PLP-dependent enzymes. nih.gov The inhibition is often more pronounced in the apoenzyme, which lacks the bound PLP coenzyme. nih.gov This suggests that carbamoyl-PLP can occupy the coenzyme binding site, thereby preventing the functional binding of PLP. The inhibitory effect of carbamoyl-PLP highlights its potential role in regulating the activity of a wide range of metabolic pathways that rely on PLP-dependent enzymes. nih.govnih.gov
A key aspect of carbamoyl-PLP's inhibitory action is its ability to interfere with the reassociation of the apoenzyme with PLP to form the active holoenzyme. nih.gov When PLP is pre-incubated with carbamoyl phosphate or cyanate, it loses its ability to reactivate the resolved apoenzyme. nih.gov This interference is a direct consequence of the formation of the carbamoyl-PLP derivative, which is unable to properly fit into the active site and facilitate the necessary conformational changes for enzyme activity. nih.gov
One of the well-studied targets of carbamoyl-PLP is L-threonine deaminase (also known as L-threonine dehydratase). nih.govnih.gov This enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, a key step in the biosynthesis of isoleucine. wikipedia.org Studies on rat liver L-threonine deaminase have shown that carbamoyl phosphate and cyanate inhibit the enzyme through a competitive mechanism. nih.gov The inhibition constants (Ki) for both L-threonine and PLP were found to be lower for the apoenzyme, indicating a stronger inhibitory effect in the absence of the natural coenzyme. nih.gov Furthermore, the inhibitors were observed to affect the Michaelis constant (Km) of the apoenzyme for PLP, further demonstrating the interference with coenzyme binding. nih.gov
Table 1: Inhibition of Rat Liver L-threonine Deaminase
| Inhibitor | Enzyme Form | Inhibition Type | Effect on Km for PLP |
|---|---|---|---|
| Carbamoyl phosphate | Holoenzyme & Apoenzyme | Competitive | Affected |
This table summarizes the inhibitory effects of carbamoyl phosphate and cyanate on the activity of rat liver L-threonine deaminase, highlighting the competitive nature of the inhibition and its impact on the enzyme's affinity for its coenzyme, PLP.
Potential Role of this compound as an Enzyme Substrate or Product
The formation of carbamoyl-PLP from PLP and cyanate (derived from carbamoyl phosphate) is a reversible chemical reaction that can occur under physiological conditions of pH and temperature. nih.gov While this reaction is not known to be enzyme-catalyzed in rat tissues, the possibility of it serving as a substrate or product in other biological contexts cannot be entirely ruled out. nih.gov The reversible nature of its formation suggests a dynamic equilibrium that could be influenced by the metabolic state of the cell. nih.gov
Hypothesized Regulatory Functions of this compound in Cellular Metabolism
The formation and degradation of carbamoyl-PLP are hypothesized to play a significant biological role in cellular metabolism. nih.gov It is suggested that carbamoyl-PLP can act as a "protective synthesis" and a "variable reservoir" of PLP. nih.gov In this model, the formation of carbamoyl-PLP sequesters PLP, preventing its degradation or unwanted reactions. When the cell requires more active PLP, the equilibrium can shift, releasing PLP from the carbamoyl-PLP pool. nih.gov This mechanism would allow for the regulation of the intracellular concentrations of both PLP and carbamoyl phosphate, thereby controlling the activity of numerous PLP-dependent enzymes involved in critical metabolic pathways. nih.govnih.govnih.gov
Structural Biology and Mechanistic Insights into Carbamoylpyridoxal 5 Phosphate Function
Spectroscopic Characterization of Carbamoylpyridoxal 5'-phosphate Structure
While specific, detailed spectroscopic analyses exclusively for this compound are not extensively documented in publicly available literature, its structural characteristics can be reliably inferred from the comprehensive data available for its parent compound, Pyridoxal (B1214274) 5'-phosphate (PLP), and related derivatives. The key structural difference is the conversion of the C4' aldehyde group of PLP into a carbamate (B1207046) ester in C-PLP.
The UV-Vis spectrum of PLP is highly sensitive to its environment, including pH and its binding state within an enzyme. Typically, PLP exhibits distinct absorption bands that correspond to different protonation states of the pyridine (B92270) ring and the Schiff base it forms with amino groups. nih.gov For C-PLP, the modification at the C4' aldehyde group would eliminate the possibility of forming a Schiff base. The resulting spectrum would be expected to resemble that of a substituted pyridine derivative. The characteristic absorption maxima for PLP Schiff bases, often seen between 300 nm and 500 nm, would be absent. Instead, the spectrum of C-PLP would likely be dominated by absorptions characteristic of the pyridine ring system, with potential shifts influenced by the electronic properties of the carbamoyl (B1232498) group.
The IR spectrum of C-PLP can be predicted by considering the vibrational modes of PLP and adding the characteristic bands of the carbamoyl group. FT-IR studies of related compounds like pyridoxamine (B1203002) 5'-phosphate (PMP) show complex spectra with contributions from the phosphate (B84403) group. nih.gov For C-PLP, new, strong absorption bands corresponding to the carbamate moiety would be expected.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3200 | Stretching vibration of the amine in the carbamoyl group. |
| C=O Stretch | 1750-1700 | Stretching vibration of the carbonyl in the carbamate ester. |
| C-N Stretch | 1350-1200 | Stretching vibration of the carbon-nitrogen bond in the carbamate. |
| Phosphate Group (P=O, P-O) | 1200-900 | Complex vibrations from the 5'-phosphate group. nih.gov |
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules like C-PLP in solution.
¹³C NMR: Studies on PLP have shown that the chemical shift of the C4' carbon is a highly sensitive indicator of its chemical environment. nih.gov In free PLP, this aldehyde carbon resonates at a specific chemical shift. Upon formation of C-PLP, the conversion of the aldehyde to a carbamate ester would cause a significant downfield shift for the C4' carbon signal, providing a clear diagnostic marker for the modification.
¹H NMR: The proton NMR spectrum would also show characteristic changes. The aldehyde proton signal of PLP would disappear and be replaced by signals corresponding to the N-H proton of the carbamoyl group. Experimental ¹H NMR data for PLP in H₂O shows distinct peaks for the aromatic and aliphatic protons. hmdb.ca
Table 2: Predicted Key NMR Signal Changes from PLP to C-PLP
| Nucleus | Group | Expected Chemical Shift Change | Rationale |
|---|---|---|---|
| ¹³C | C4' (Aldehyde) | Significant Downfield Shift | Change in hybridization and electronic environment from aldehyde to carbamate ester. nih.gov |
| ¹H | H4' (Aldehyde Proton) | Signal Disappearance | Loss of the aldehyde functional group. |
| ¹H | N-H (Carbamoyl) | Appearance of New Signal | Introduction of the carbamoyl group's N-H proton. |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For C-PLP, high-resolution MS would confirm its exact molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Based on studies of PLP-modified peptides, fragmentation is often dominated by neutral losses. umich.edu
For C-PLP, the following fragmentation pathways are predicted:
Loss of Phosphoric Acid: A neutral loss of H₃PO₄ (98 Da) is a common fragmentation for phosphorylated molecules. umich.edu
Loss of the Carbamoyl Group: Cleavage of the ester linkage could lead to the loss of the carbamoyl moiety.
Combined Losses: Sequential or combined losses of the phosphate and carbamoyl groups would also be expected.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for analyzing PLP and its metabolites, though the high polarity of these compounds can present chromatographic challenges. researchgate.netnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for C-PLP
| Fragment | Description | Significance |
|---|---|---|
| [M - H₃PO₄] | Neutral loss of phosphoric acid | Diagnostic for phosphorylated compounds. umich.edu |
| [M - NH₂COOH] | Neutral loss of carbamic acid | Indicates the presence of the carbamoyl moiety. |
Conformational Analysis of this compound in Solution and Bound States (Inferred from PLP studies)
The conformational flexibility of PLP is essential for its catalytic function in a vast array of enzymes. nih.govbmbreports.org It is reasonable to infer that C-PLP, as a close analog, would be subject to similar conformational dynamics, although its inability to form a Schiff base would preclude its direct participation in catalysis.
PLP-dependent enzymes often undergo significant conformational changes upon cofactor and substrate binding, typically transitioning between an "open," less active state and a "closed," fully active state. researchgate.netuniroma1.it In the apoenzyme (without PLP), the active site is often in an open and solvent-exposed conformation. uniroma1.it The binding of PLP helps to structure the active site, often involving the formation of an internal aldimine , a Schiff base linkage between the C4' aldehyde of PLP and the ε-amino group of a conserved lysine (B10760008) residue. nih.gov This binding can induce a conformational change toward a more closed state. nih.gov
The subsequent binding of an amino acid substrate triggers a transimination reaction, where the lysine linkage is replaced by a new Schiff base with the substrate, forming an external aldimine . nih.gov This step is often accompanied by further conformational changes that optimize the active site for catalysis. nih.govbmbreports.org
Since C-PLP has its C4' aldehyde blocked by the carbamoyl group, it cannot form the crucial internal aldimine with the active site lysine. Therefore, C-PLP would likely interact with the apoenzyme in a non-covalent manner, potentially binding in the active site pocket but unable to induce the full conformational transition to the catalytically competent "closed" state. Its conformation would be that of a competitive inhibitor, occupying the active site and preventing the binding and proper conformational cycling of the native PLP cofactor.
Mechanistic Elucidation of this compound Interactions with Enzymes
The primary mechanism of C-PLP interaction with enzymes appears to be one of regulation and inhibition rather than catalysis. A key study proposed that C-PLP could serve as a "protective synthesis" and a "variable reservoir" for PLP. nih.gov
The formation of C-PLP is a reversible chemical reaction that occurs under physiological conditions of pH and temperature, independent of enzyme activity. nih.gov This suggests a dynamic equilibrium between PLP and C-PLP, influenced by the local concentrations of PLP and cyanate (B1221674).
The mechanistic interaction with PLP-dependent enzymes can be understood as follows:
Inhibition of Schiff Base Formation: The catalytic cycle of all PLP-dependent enzymes begins with the formation of a Schiff base. nih.govyoutube.com By having its aldehyde group blocked, C-PLP is incapable of forming this covalent bond with the enzyme's active site lysine.
Competitive Binding: C-PLP can occupy the PLP binding site in an apoenzyme, acting as a competitive inhibitor. This prevents the binding of free PLP, thereby keeping the enzyme in an inactive state.
Modulation of PLP Availability: The reversible nature of C-PLP formation means it can act as a buffer for the free PLP pool. When PLP levels are high, more C-PLP may form, sequestering the reactive aldehyde. If PLP levels drop, or if the concentration of cyanate decreases, C-PLP can degrade to release active PLP, which can then be utilized by apoenzymes. nih.gov
This mechanism positions C-PLP not as a cofactor, but as a potential modulator of metabolic pathways that rely on PLP-dependent enzymes. It provides a means for the cell to regulate the availability of the highly reactive PLP molecule through a simple, reversible chemical modification.
Advanced Methodological Approaches for Carbamoylpyridoxal 5 Phosphate Research
Chromatographic Methods for Isolation and Quantification of Carbamoylpyridoxal 5'-phosphate
Chromatographic techniques are fundamental for the separation and quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
The development of robust HPLC methods is critical for the accurate measurement of CP5P. While direct methods for CP5P are less common in literature, the principles applied to its parent compound, pyridoxal (B1214274) 5'-phosphate (PLP), are highly relevant and adaptable.
Reverse-phase HPLC is a widely used technique. nih.govnih.gov Method development often involves optimizing the mobile phase composition, flow rate, and column chemistry to achieve efficient separation from other vitamers and related compounds. nih.govresearchgate.net For instance, a reversed-phase HPLC method with pre-column derivatization using semicarbazide (B1199961) has been successfully developed for the simultaneous measurement of PLP and its degradation products. nih.gov This method demonstrates high recovery (>95%) and low imprecision (<7%), making it suitable for routine analysis. nih.gov
Key parameters in HPLC method development for PLP and by extension, CP5P, include:
Column: C18 columns are frequently employed for their versatility in separating a wide range of polar and non-polar compounds. nih.govresearchgate.net
Mobile Phase: A common mobile phase consists of a buffer, such as ammonium (B1175870) formate (B1220265) or potassium phosphate (B84403), with an organic modifier like acetonitrile (B52724). nih.govresearchgate.net The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of phosphorylated compounds.
Detection: UV detection at specific wavelengths (e.g., 240 nm) is a standard approach. nih.gov Fluorescence detection, often enhanced by post-column derivatization, offers increased sensitivity for low-concentration analytes. researchgate.net
Table 1: Example of HPLC Method Parameters for PLP Analysis
| Parameter | Details | Reference |
| Column | Polaris C18 (250 × 4.6 mm i.d., 5 μm) | nih.gov |
| Mobile Phase | 20 mM ammonium formate in 0.65% formic acid - acetonitrile (98.8:1.2, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 240 nm | nih.gov |
Coupling with Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity for the analysis of CP5P and its analogs. nih.govresearchgate.net This technique overcomes the limitations of traditional HPLC with UV or fluorescence detection, which can be prone to interferences from other compounds in complex biological samples. nih.gov
LC-MS/MS methods are particularly advantageous for quantifying low-abundance metabolites. The high polarity of CP5P can present chromatographic challenges, often requiring the use of ion-pairing reagents to improve retention on reverse-phase columns. nih.gov However, these reagents can have detrimental effects on the mass spectrometer. An alternative approach involves the post-extraction addition of an ion-pairing reagent, such as 1-octanesulfonic acid (OSA), which has been shown to increase the signal-to-noise ratio and improve precision without harming the instrument. nih.gov
The development of LC-MS/MS assays involves the careful selection of precursor and product ions for multiple reaction monitoring (MRM), which ensures high selectivity. researchgate.netqut.edu.au For PLP, a common transition monitored is from the parent ion to a specific product ion (e.g., 248.0 → 150.1 m/z). qut.edu.au The use of stable isotope-labeled internal standards, such as PLP-d3, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. qut.edu.aunih.gov
Table 2: Performance Characteristics of an LC-MS/MS Method for PLP
| Parameter | Value | Reference |
| Linearity | Up to 500 nmol/L | researchgate.net |
| Limit of Quantification | 5 nmol/L | researchgate.net |
| Imprecision (CV) | <5% | researchgate.net |
| Analysis Time | 2.4 - 3.0 min | researchgate.net |
Spectroscopic Techniques for Real-time Monitoring of this compound Reactions
Spectroscopic methods are invaluable for studying the dynamics of enzyme-catalyzed reactions involving CP5P in real-time. Techniques such as UV-visible absorption spectroscopy and fluorescence spectroscopy allow for the continuous monitoring of changes in the concentration of reactants, intermediates, and products.
The pyridoxal 5'-phosphate coenzyme within enzymes exhibits characteristic absorption spectra in the UV-visible range (300-500 nm). nih.gov The binding of CP5P to an enzyme and its subsequent transformation during a reaction can lead to shifts in these absorption maxima, providing a direct handle to follow the reaction progress. For example, the active PLP form of aspartate transaminase has a characteristic absorption peak at 360 nm. nih.gov
Fluorescence spectroscopy can also be employed, particularly if the reaction involves a change in the fluorescence properties of the system. While CP5P itself may not be strongly fluorescent, its interaction with an enzyme or the formation of a fluorescent product can be monitored. nih.gov
Furthermore, circular dichroism (CD) spectroscopy can provide information about the conformation of the enzyme and the binding of the coenzyme in the active site. nih.gov Changes in the CD spectrum during a reaction can indicate conformational changes in the enzyme or alterations in the chiral environment of the coenzyme.
A continuous UV-spectroscopic method has been developed for the detection of phosphate release in enzymatic reactions, which could be adapted for studying enzymes that cleave the phosphate group from CP5P. nih.gov This assay uses 5-bromouridine (B41414) phosphorolysis to monitor phosphate concentrations over a wide range. nih.gov
In Vitro Enzymatic Assays for Studying this compound Effects on Enzyme Kinetics
In vitro enzymatic assays are essential for elucidating the role of CP5P as a substrate, inhibitor, or modulator of enzyme activity. These assays allow for the systematic investigation of enzyme kinetics in a controlled environment.
A common approach involves monitoring the rate of product formation or substrate depletion over time. ujms.netnih.gov For enzymes that utilize CP5P, the assay could measure the formation of the subsequent product in the metabolic pathway. For instance, in the study of carbamoyl (B1232498) phosphate synthetase, radiochromatographic methods have been used to measure the formation of citrulline from ornithine and carbamoyl phosphate. nih.gov A similar principle could be applied to enzymes acting on CP5P.
The effect of CP5P on enzyme kinetics can be characterized by determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). By varying the concentration of CP5P and measuring the initial reaction rates, a Michaelis-Menten plot can be generated.
When investigating the inhibitory effects of CP5P, different concentrations of the compound are added to the enzymatic reaction, and the resulting changes in enzyme activity are measured. This allows for the determination of the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Isotopic Labeling Strategies for Tracing this compound Pathways (Inferred from PLP studies)
Stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), can be incorporated into the CP5P molecule. mdpi.commedchemexpress.com These labeled molecules can then be introduced into cell cultures or in vitro enzymatic systems. frontiersin.orgnih.gov By tracking the incorporation of the isotopic label into downstream metabolites using techniques like mass spectrometry or NMR, the metabolic pathways involving CP5P can be elucidated. nih.govpnas.org
For example, a study using ¹³C-labeled glucose can trace the flow of carbon atoms into the pentose (B10789219) phosphate pathway, a key route for the synthesis of the ribose component of nucleotides and, by extension, the precursors of CP5P. nih.gov Similarly, labeling the pyridoxine (B80251) precursor would allow for tracking the synthesis and subsequent carbamoylation of PLP.
The use of stable isotope-labeled internal standards is also a critical aspect of quantitative metabolic studies, enabling accurate measurement of metabolite concentrations. researchgate.net Deuterium-labeled PLP (PLP-d3 or Pyridoxal phosphate-d5) is commercially available and used as an internal standard in LC-MS/MS methods. qut.edu.aumedchemexpress.com A similar approach could be developed for CP5P to facilitate precise quantification in complex biological samples.
Comparative and Systems Level Studies of Carbamoylpyridoxal 5 Phosphate Biology
Presence and Role of Carbamoylpyridoxal 5'-phosphate Across Diverse Organisms
The study of this compound (CPy-5-P) reveals different strategies for managing the vital coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) across the domains of life. While direct evidence for CPy-5-P is prominent in certain eukaryotes, its apparent absence in prokaryotes highlights alternative mechanisms for PLP homeostasis.
Studies in Prokaryotic Systems (e.g., bacterial context)
Current research has not identified the presence of this compound in prokaryotic systems. Instead, bacteria appear to manage their PLP economy through a tightly regulated system of synthesis, degradation, and protein-mediated buffering. frontiersin.orgnih.gov Bacteria possess two primary de novo PLP biosynthesis pathways: the deoxyxylulose 5-phosphate (DXP)-dependent pathway, commonly found in Gram-negative bacteria like Escherichia coli, and the DXP-independent pathway, prevalent in many other bacteria and archaea. nih.govwikipedia.org
In addition to de novo synthesis, bacteria utilize salvage pathways to interconvert various B6 vitamers. nih.govnih.gov The homeostasis of the intracellular PLP pool is crucial, as free PLP can be toxic due to its reactive aldehyde group. nih.govasm.org To mitigate this, bacteria employ specific PLP-binding proteins, such as those from the COG0325 family, like YggS in E. coli and Fusobacterium nucleatum. nih.govnih.govmdpi.com These proteins bind PLP with high affinity, acting as a buffer and facilitating the transfer of the coenzyme to target apoenzymes. nih.govmdpi.com The loss of these homeostasis proteins can disrupt the balance of B6 vitamers and affect the function of numerous PLP-dependent enzymes. asm.orgnih.gov
Therefore, in prokaryotes, the regulation of PLP availability seems to be a dynamic process controlled by enzymatic synthesis, salvage, and the protective sequestration by dedicated homeostasis proteins, rather than through the formation of a chemical derivative like CPy-5-P.
Studies in Eukaryotic Systems (e.g., mammalian tissues)
In contrast to prokaryotes, studies in mammalian tissues, specifically in rats, have demonstrated the formation of this compound. nih.gov CPy-5-P is synthesized through a non-enzymatic, reversible condensation of pyridoxal 5'-phosphate (PLP) with cyanate (B1221674). nih.gov This reaction is dependent on physiological conditions such as pH and the concentration of the reactants. nih.gov
The primary proposed biological role of CPy-5-P in these systems is to act as a "protective synthesis" and a "variable reservoir" of PLP. nih.gov This mechanism shields the highly reactive aldehyde group of PLP, preventing non-specific reactions with other cellular components. When the demand for PLP increases for its role as a coenzyme in various metabolic reactions, CPy-5-P can readily release the active PLP molecule. nih.gov This provides a stable, yet accessible, pool of the vital coenzyme.
The major sites of expression for the enzymes involved in vitamin B6 metabolism, such as pyridoxal kinase and pyridoxine (B80251) 5'-phosphate oxidase, are the liver, skeletal muscle, and kidneys in humans. nih.gov This suggests that the regulation of PLP levels, including the potential formation of CPy-5-P, is particularly important in these metabolically active tissues.
Interplay of this compound with Broader Metabolic Networks
The function of this compound as a PLP reservoir situates it at a critical intersection of metabolism. PLP is an essential coenzyme for a vast array of enzymes, estimated to be involved in approximately 4% of all classified enzymatic activities. wikipedia.org These enzymes participate in a wide range of metabolic pathways, most notably amino acid metabolism. nih.gov
The reversible formation of CPy-5-P provides a mechanism to buffer the intracellular concentration of free PLP. nih.gov This is critical for supplying PLP to the numerous apoenzymes that require it for their catalytic function. nih.gov By maintaining a stable supply of PLP, CPy-5-P can indirectly influence the rates of many metabolic pathways, including:
Amino Acid Metabolism: Transamination, decarboxylation, and racemization of amino acids are heavily dependent on PLP-enzymes. youtube.comwikipedia.org
Neurotransmitter Synthesis: The synthesis of several key neurotransmitters is catalyzed by PLP-dependent decarboxylases. nih.gov
One-Carbon Metabolism: PLP is a cofactor for enzymes involved in the folate and methionine cycles.
Heme Synthesis: The initial and rate-limiting step in heme biosynthesis is catalyzed by the PLP-dependent enzyme, δ-aminolevulinate synthase.
Glycogenolysis: Glycogen phosphorylase, a key enzyme in the breakdown of glycogen, utilizes PLP as a coenzyme.
The formation of CPy-5-P involves carbamoyl (B1232498) phosphate (B84403), a key metabolite in its own right. wikipedia.org Carbamoyl phosphate is a precursor for both the urea (B33335) cycle and the de novo synthesis of pyrimidines. wikipedia.orgnih.govnih.gov In organisms where CPy-5-P is formed, there is a potential interplay between the availability of carbamoyl phosphate for these major biosynthetic pathways and its reaction with PLP. However, the formation of CPy-5-P from cyanate suggests a link to pathways that generate cyanate, which can arise from the decomposition of carbamoyl phosphate. mdpi.com This positions CPy-5-P as a potential link between nitrogen metabolism, nucleotide synthesis, and the vast network of PLP-dependent reactions.
Evolutionary Conservation and Divergence of this compound Related Processes (Inferred from PLP studies)
The evolutionary history of PLP-related processes provides a framework for understanding the diverse strategies for managing this essential coenzyme. PLP is considered one of the most ancient cofactors, and PLP-dependent enzymes are believed to have been present in the last universal common ancestor. youtube.com
Genomic analyses have revealed two distinct de novo PLP biosynthesis pathways: the DXP-dependent and the DXP-independent pathways. nih.govwikipedia.org The phylogenetic distribution of these pathways is not strictly along taxonomic lines, with evidence of horizontal gene transfer and non-orthologous displacement of pathway genes. nih.gov The DXP-independent pathway is considered to be the more ancient of the two.
PLP-dependent enzymes themselves have undergone extensive divergent evolution, leading to a wide array of catalytic functions. Despite their functional diversity, these enzymes can be grouped into a limited number of distinct structural fold-types, suggesting that they arose from a few ancestral proteins. The evolution of these enzymes appears to have proceeded from catalysts with broad substrate specificity to more specialized enzymes.
The mechanism of CPy-5-P formation appears to be a more specialized adaptation, observed in some eukaryotes. In contrast, the use of dedicated PLP-binding proteins for homeostasis is widespread in bacteria. nih.govnih.govmdpi.com This suggests a divergence in the strategies for regulating PLP availability. While prokaryotes rely on a protein-centric approach to buffer and protect PLP, some eukaryotes have evolved a chemical modification strategy to create a stable reservoir.
The evolutionary pressure to maintain PLP homeostasis is evident in the diverse mechanisms that have arisen. The reactivity of the PLP aldehyde group likely drove the evolution of protective mechanisms, be it sequestration by proteins or reversible chemical modification. The specific evolutionary path taken by an organism—whether to rely on protein-based buffering or the formation of a chemical adduct like CPy-5-P—was likely shaped by its unique metabolic context and physiological requirements.
| Organism Type | PLP Management Strategy | Key Molecules/Proteins | Supporting Evidence |
| Prokaryotes (e.g., Bacteria) | Dynamic regulation via synthesis, salvage, and protein-mediated buffering. | DXP-dependent & DXP-independent pathway enzymes, YggS (PLP-binding protein) | Widespread presence of PLP synthesis pathways and homeostasis proteins like YggS in bacterial genomes. frontiersin.orgnih.govnih.govnih.govmdpi.com |
| Eukaryotes (e.g., Mammals) | Formation of a chemical reservoir in addition to enzymatic regulation. | This compound (CPy-5-P), Pyridoxal 5'-phosphate (PLP), Cyanate | Direct observation of non-enzymatic, reversible CPy-5-P formation in rat tissues. nih.gov |
Perspectives and Future Directions in Carbamoylpyridoxal 5 Phosphate Research
Synthesis of Current Knowledge and Foundational Discoveries for Carbamoylpyridoxal 5'-phosphate
This compound (C-PLP) is a derivative of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.gov The foundational understanding of C-PLP stems from its synthesis and its relationship with PLP, a vital coenzyme in a multitude of enzymatic reactions. PLP is crucial for amino acid metabolism, participating in transamination, decarboxylation, and racemization reactions. wikipedia.orgnih.gov It is synthesized in the body from vitamin B6 through the action of enzymes like pyridoxal kinase and pyridox-(am)-ine 5'-phosphate oxidase (PNPOx). nih.gov
The synthesis of C-PLP itself is a reversible chemical reaction involving the condensation of PLP with potassium cyanate (B1221674) (KCNO). nih.gov This process can occur under physiological conditions of pH and temperature, suggesting its potential biological relevance. nih.gov The formation and degradation of C-PLP are not known to be enzyme-dependent in rat tissues. nih.gov This has led to the hypothesis that C-PLP may serve as a "protective synthesis" and a "variable reservoir" for PLP and KCNO. nih.gov This reservoir could be utilized by various proteins, apoenzymes, and metabolites to regulate cellular metabolic functions. nih.gov
The broader context of PLP research provides a foundation for understanding the potential roles of C-PLP. PLP-dependent enzymes are ubiquitous, accounting for approximately 4% of all classified enzymatic activities. wikipedia.org They are involved in the biosynthesis of natural products, highlighting their versatility in building complex molecules. rsc.org The study of these enzymes, often through techniques like X-ray crystallography, has revealed their structures and catalytic mechanisms. nih.gov
Interactive Table: Key Discoveries Related to this compound and its Precursor
| Discovery | Description | Key Researchers/Year | Significance |
| Synthesis of C-PLP | C-PLP was synthesized by the condensation of pyridoxal 5'-phosphate (PLP) with KCNO. The reaction is reversible and not enzyme-dependent in rat tissues. | Terzuoli et al. (1997) nih.gov | Established the chemical basis of C-PLP formation and proposed its role as a reservoir for PLP. |
| Role of PLP as a Coenzyme | PLP was identified as the active form of vitamin B6 and a coenzyme in a wide variety of enzymatic reactions, particularly in amino acid metabolism. | Snell et al. (mid-20th century) | Provided the fundamental understanding of the importance of the PLP scaffold. |
| PLP-dependent Enzyme Mechanisms | Elucidation of the catalytic mechanisms of various PLP-dependent enzymes, such as aspartate aminotransferase, using techniques like X-ray and neutron crystallography. | Mueser et al. (2020) nih.gov | Deepened the understanding of how PLP facilitates diverse chemical transformations. |
| PLP Biosynthesis Pathways | Characterization of the de novo and salvage pathways for PLP synthesis in various organisms, identifying key enzymes like PNPOx. | Gallant et al. (2023) nih.gov | Provided insights into the regulation of PLP levels, which C-PLP might influence. |
Identification of Key Unanswered Questions and Knowledge Gaps
Despite the foundational knowledge, significant questions and knowledge gaps remain in the field of C-PLP research. The primary unanswered question is the definitive biological function of C-PLP. While the "reservoir" hypothesis is compelling, direct evidence of its physiological role and the specific conditions under which it is formed and utilized in vivo is lacking.
Further key unanswered questions include:
Enzymatic Regulation: Is the formation and breakdown of C-PLP truly non-enzymatic in all tissues and organisms, or are there specific enzymes that regulate its metabolism under certain conditions?
Cellular Localization: Where is C-PLP localized within the cell? Its subcellular distribution could provide clues about its function.
Interaction with Proteins: Does C-PLP interact with specific proteins beyond simply acting as a source of PLP? Could it have its own unique protein targets and regulatory roles?
Pathophysiological Significance: Is the metabolism of C-PLP altered in any disease states? Given the link between PLP-dependent enzyme deficiencies and various pathologies, investigating C-PLP in these contexts is warranted.
Comparative Biology: Does the formation and potential role of C-PLP differ across various species? Research has primarily focused on rat tissues. nih.gov
Transporters: While PLP synthesis and salvage pathways are known, the specific transporters for vitamin B6 vitamers are not yet identified in many organisms. nih.gov Understanding how the components for C-PLP synthesis are transported and concentrated is a significant gap.
Interactive Table: Key Unanswered Questions in C-PLP Research
| Unanswered Question | Potential Research Direction | Importance |
| Definitive Biological Function | In vivo studies to track the formation and fate of C-PLP under various physiological and pathological conditions. | To move beyond hypothesis and establish the true role of C-PLP. |
| Enzymatic Regulation | Screening for enzymes that can catalyze the synthesis or degradation of C-PLP. | To understand the control mechanisms governing C-PLP levels. |
| Cellular Localization | Subcellular fractionation and imaging studies to determine the location of C-PLP. | To provide context for its potential interactions and functions. |
| Novel Protein Interactions | Proteomic approaches to identify proteins that specifically bind to C-PLP. | To uncover potentially unique signaling or regulatory pathways. |
Emerging Technologies and Methodologies for Future this compound Investigations
Advancements in analytical and biological technologies offer exciting new avenues for investigating C-PLP. These emerging methodologies can help address the key unanswered questions and provide a more detailed understanding of this compound.
Advanced Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for the sensitive and specific detection and quantification of C-PLP and its related metabolites in biological samples. This will be crucial for determining its in vivo concentrations and turnover rates.
Neutron Crystallography: While X-ray crystallography has been instrumental in studying PLP-dependent enzymes, neutron crystallography offers the advantage of visualizing proton positions. nih.gov This could be applied to study the interaction of C-PLP with potential protein targets, providing detailed insights into binding and catalysis.
CRISPR-Cas9 Gene Editing: This technology can be used to create cell lines or animal models with modified expression of enzymes potentially involved in C-PLP metabolism. This would allow for direct investigation of the functional consequences of altered C-PLP levels.
Metabolomics and Flux Analysis: Untargeted metabolomics can provide a comprehensive snapshot of the metabolic state of a cell or tissue, potentially revealing changes that correlate with C-PLP levels. Stable isotope tracing and flux analysis can be used to map the flow of atoms through metabolic pathways, including the formation and breakdown of C-PLP.
Chemical Probes and Activity-Based Probes: The synthesis of labeled or photo-reactive C-PLP analogues could enable the identification of its binding partners through pull-down assays and subsequent proteomic analysis.
Forward Genetic Screens: As demonstrated in studies on related pathways, forward genetic screens using model organisms like zebrafish can identify genes involved in specific biological processes. nih.gov A similar approach could be designed to uncover genes related to C-PLP function.
Interactive Table: Emerging Technologies for C-PLP Research
| Technology | Application to C-PLP Research | Potential Insights |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of C-PLP in biological samples. | Determine in vivo concentrations and turnover. |
| Neutron Crystallography | Structural analysis of C-PLP-protein complexes. | Visualize proton positions and detailed binding interactions. nih.gov |
| CRISPR-Cas9 Gene Editing | Generation of knockout or modified cell lines/organisms. | Investigate the functional consequences of altered C-PLP metabolism. |
| Metabolomics | Global analysis of metabolic changes related to C-PLP. | Identify metabolic pathways influenced by C-PLP. |
| Chemical Probes | Identification of C-PLP binding partners. | Discover novel protein targets and interactions. |
Potential Avenues for Exploring Novel Biological Roles of this compound
Beyond its proposed role as a PLP reservoir, C-PLP may have novel biological functions that are yet to be discovered. Exploring these potential roles will require a shift in perspective and the application of innovative research strategies.
Signaling Molecule: C-PLP could act as a signaling molecule in its own right, analogous to other small molecule messengers. Its formation could be a regulated event in response to specific cellular stresses or metabolic cues, and it could then bind to and modulate the activity of effector proteins.
Allosteric Regulator: C-PLP might function as an allosteric regulator of enzymes, either within or outside of PLP-dependent pathways. This could provide a rapid mechanism for controlling metabolic flux in response to changes in the levels of PLP and cyanate.
Neurotransmission: Given the critical role of PLP in the synthesis of neurotransmitters like GABA and the severe neurological symptoms associated with defects in PLP metabolism, exploring a potential role for C-PLP in the nervous system is a logical next step. nih.govyoutube.com Its levels could be altered in neurological disorders.
Post-translational Modification: While speculative, the carbamoyl (B1232498) group of C-PLP could potentially be transferred to proteins, representing a novel post-translational modification. This would be a highly significant discovery, opening up a new area of research.
Interaction with Purinergic Receptors: Derivatives of pyridoxal phosphate (B84403) have been shown to act as antagonists at certain P2Y purinergic receptors. researchgate.net It would be worthwhile to investigate whether C-PLP has any activity at these or other cell surface receptors.
Future research should focus on synthesizing stable, labeled isotopes of C-PLP to trace its metabolic fate in vivo. Screening C-PLP against libraries of proteins and receptors could uncover unexpected interactions. Furthermore, investigating the metabolic profile of cells or tissues under conditions where cyanate levels might be elevated (e.g., in certain disease states) could reveal a more prominent role for C-PLP.
Q & A
Q. What are the structural and chemical properties of carbamoylpyridoxal 5'-phosphate (CPLP), and how do they influence its role as a cofactor?
CPLP shares structural similarities with pyridoxal 5'-phosphate (PLP), including a reactive aldehyde group and phosphate moiety, but incorporates a carbamoyl group. Its molecular formula is C₉H₁₃N₂O₇P (based on PLP modifications), enabling covalent binding to enzymes via Schiff base formation. The carbamoyl group alters electronic properties, affecting substrate specificity in enzymes like threonine dehydratase. Structural characterization methods include X-ray crystallography (e.g., enzyme-cofactor complexes) and NMR to analyze tautomeric equilibria .
Q. How can researchers detect and quantify CPLP in enzymatic assays?
Radiolabeled synthesis (e.g., using [¹⁴C]pyridoxine) followed by enzymatic conversion to CPLP and purification via affinity chromatography (e.g., ω-aminohexyl-Sepharose) is a validated method. HPLC with UV/fluorescence detection or mass spectrometry provides quantification, leveraging CPLP’s absorbance at ~390 nm (characteristic of conjugated Schiff bases) .
Q. What experimental strategies are used to study CPLP-dependent enzyme inhibition?
Pre-steady-state kinetics with stopped-flow instruments can capture transient intermediates (e.g., carbamoylated PLP-enzyme adducts). Competitive inhibition assays using carbamoyl-phosphate and PLP analogs (e.g., pyridoxamine 5'-phosphate) help map active-site interactions. Site-directed mutagenesis of conserved residues (e.g., lysine in PLP-binding pockets) further clarifies mechanistic roles .
Advanced Research Questions
Q. How does CPLP formation mechanistically inhibit threonine dehydratase, and what are the implications for metabolic regulation?
CPLP is generated in situ when carbamoyl-phosphate reacts with PLP-bound threonine dehydratase, forming a stable carbamoylated adduct that blocks substrate binding. This inhibition is reversible under physiological conditions, suggesting a regulatory role in amino acid metabolism. Structural studies (e.g., cryo-EM) reveal conformational changes in the active site upon CPLP binding .
Q. What are the challenges in distinguishing CPLP from PLP in complex biological matrices, and how can they be addressed?
CPLP and PLP have overlapping spectral properties, necessitating tandem mass spectrometry (LC-MS/MS) with selective ion fragmentation for differentiation. Isotopic labeling (e.g., ¹⁵N-carbamoyl groups) or enzymatic digestion (e.g., phosphatase treatment) can isolate CPLP-specific signals. Computational modeling of UV-Vis spectra also aids identification .
Q. How do mutations in PLP-dependent enzymes alter CPLP binding and catalytic efficiency?
Mutagenesis studies on Bacillus subtilis PLP synthase demonstrate that invariant residues (e.g., His83 and Asp274) are critical for carbamoyl transfer. Circular dichroism (CD) spectroscopy and isothermal titration calorimetry (ITC) quantify binding affinity changes, while molecular dynamics simulations predict steric clashes or electrostatic disruptions caused by mutations .
Q. What novel methodologies are emerging for studying CPLP’s role in enzyme evolution and substrate promiscuity?
Ancestral sequence reconstruction (ASR) of PLP-dependent enzymes, combined with quantum mechanics/molecular mechanics (QM/MM) simulations, can predict evolutionary adaptations to CPLP utilization. Single-molecule fluorescence resonance energy transfer (smFRET) tracks real-time conformational dynamics during cofactor binding and catalysis .
Methodological Considerations
Q. How to design isotope-tracing experiments to track CPLP biosynthesis in cellular systems?
Use ¹³C-glucose or ¹⁵N-glutamine to label precursor pools (e.g., ribose 5-phosphate, glutamine) in PLP synthase assays. Liquid chromatography-nuclear magnetic resonance (LC-NMR) or nanoSIMS imaging localizes isotopic enrichment in CPLP-enzyme complexes .
Q. What crystallographic techniques resolve CPLP-enzyme interactions at atomic resolution?
Soaking PLP-dependent enzyme crystals with carbamoyl-phosphate generates CPLP in crystallo. High-resolution X-ray diffraction (1.5–2.0 Å) and anomalous scattering (e.g., sulfur-SAD) map electron density for the carbamoyl group. Cryocooling (100 K) minimizes radiation damage during data collection .
Q. How to validate CPLP’s regulatory role in vivo using genetic knockout models?
CRISPR-Cas9 knockout of PLP synthase (pdx1/pdx2) in model organisms (e.g., E. coli or zebrafish) disrupts CPLP biosynthesis. Phenotypic rescue experiments with exogenous PLP/CPLP and metabolomic profiling (e.g., GC-MS) identify metabolic pathways dependent on CPLP-mediated regulation .
Data Contradictions and Resolution
Q. Why do some studies report CPLP as a stable inhibitor, while others suggest transient binding?
Discrepancies arise from experimental conditions (e.g., pH, cofactor concentration). At neutral pH, CPLP forms reversible adducts, but acidic conditions (e.g., in vitro assays) stabilize carbamoylation. Kinetic modeling (e.g., Briggs-Haldane equations) reconciles these observations by accounting for protonation states .
Q. How to reconcile conflicting reports on CPLP’s antioxidant properties?
While CPLP scavenges ROS in in vitro assays (e.g., DPPH radical quenching), its intracellular antioxidant role is context-dependent. Redox proteomics (e.g., ICAT labeling) and genetic silencing of CPLP-binding enzymes clarify its physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
